molecular formula C24H28N4O B13969890 N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide CAS No. 333725-81-8

N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide

Cat. No.: B13969890
CAS No.: 333725-81-8
M. Wt: 388.5 g/mol
InChI Key: GTSIUNMTJYTVKQ-UHFFFAOYSA-N
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Description

N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dimethylamino and pyridin-2-ylamino substituted phenyl intermediates. These intermediates are then coupled through a series of condensation reactions, often using formamide as a reagent under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and yield is also common. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-dimethylamino-5-methyl-phenyl)-N-methyl-formamide
  • N-(pyridin-2-ylamino)-methyl-phenyl)-N-methyl-formamide
  • N-(4-methyl-phenyl)-N-methyl-formamide

Uniqueness

N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is unique due to its specific combination of functional groups and aromatic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

333725-81-8

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[[2-(dimethylamino)-5-methylphenyl]-(pyridin-2-ylamino)methyl]-4-methylphenyl]-N-methylformamide

InChI

InChI=1S/C24H28N4O/c1-17-9-11-21(27(3)4)19(14-17)24(26-23-8-6-7-13-25-23)20-15-18(2)10-12-22(20)28(5)16-29/h6-16,24H,1-5H3,(H,25,26)

InChI Key

GTSIUNMTJYTVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)C(C2=C(C=CC(=C2)C)N(C)C=O)NC3=CC=CC=N3

Origin of Product

United States

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